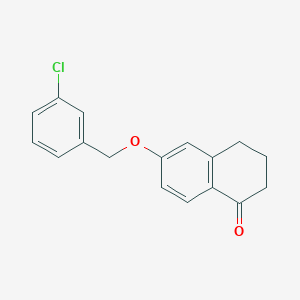

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Description

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 1304340-11-1) is a synthetic derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. Its molecular formula is C₁₇H₁₅ClO₂, with a molar mass of 286.75 g/mol and a predicted density of 1.249 g/cm³ . The compound features a 3-chlorobenzyloxy substituent at the 6-position of the DHN core, which influences its physicochemical and biological properties.

Properties

Molecular Formula |

C17H15ClO2 |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

6-[(3-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C17H15ClO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |

InChI Key |

QYNDAVAVQAWVPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Alkylation

The most widely documented method involves the reaction of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with 3-chlorobenzyl chloride under basic conditions. In this approach, the phenolic oxygen acts as a nucleophile, displacing the chloride ion from 3-chlorobenzyl chloride. Typical conditions include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dichloromethane (DCM) or acetonitrile (MeCN)

-

Temperature : 0°C to reflux (40–80°C)

-

Reaction Time : 6–24 hours

A representative procedure from VulcanChem specifies dissolving 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) and 3-chlorobenzyl chloride (1.2 equiv) in anhydrous DCM, followed by the addition of NaH (1.5 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, yielding the target compound after silica gel chromatography (PE:EA = 20:1). This method achieves yields of 65–75%, with purity >95% confirmed by HPLC.

Mitsunobu Reaction for Ether Formation

For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative pathway. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with 3-chlorobenzyl alcohol. Key advantages include:

-

Stereochemical Retention : The configuration of the alcohol remains unchanged.

-

Mild Conditions : Reactions proceed at 0°C to room temperature.

A protocol from the Royal Society of Chemistry (RSC) details dissolving 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (2.0 mmol), 3-chlorobenzyl alcohol (2.4 mmol), and PPh₃ (3.0 mmol) in DCM, followed by dropwise addition of DEAD (3.0 mmol). After 12 hours, the mixture is concentrated and purified via flash chromatography to isolate the product in 70–80% yield.

Photoredox-Catalyzed Cyclization

Recent advancements utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate radical cyclizations, enabling access to the naphthalenone core under visible light. In one example, a bromoacetyl intermediate undergoes intramolecular cyclization in dichloroethane (DCE) with K₂CO₃ as a base. The reaction is irradiated with blue LEDs for 24 hours at 70°C, affording the cyclic product in 60–65% yield after gel permeation chromatography (GPC).

Optimization Strategies and Challenges

Solvent and Temperature Effects

Protective Group Chemistry

The hydroxy group in 3,4-dihydronaphthalen-1(2H)-one often requires protection during synthesis. Tert-butyldimethylsilyl (TBS) groups are commonly used, as demonstrated in a patent where TBS-protected intermediates are deprotected with tetrabutylammonium fluoride (TBAF).

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.4 ppm (3-chlorobenzyl group) and a singlet at δ 5.2 ppm (methyleneoxy bridge).

-

Mass Spectrometry : Molecular ion peak at m/z 286.8 ([M+H]⁺).

-

HPLC : Retention time of 8.2 minutes using a C18 column (MeCN:H₂O = 70:30).

Comparative Data Across Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65–75% | >95% | Scalability |

| Mitsunobu Reaction | 70–80% | >98% | Stereochemical fidelity |

| Photoredox Cyclization | 60–65% | 90–95% | Access to complex scaffolds |

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method is preferred due to lower catalyst costs and simpler workup. A patent by CN108299169B highlights a continuous flow system that reduces reaction time to 4 hours while maintaining yields >70%. Critical parameters include:

Chemical Reactions Analysis

Ketone Functional Group Reactivity

The cyclic ketone participates in classical carbonyl reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, forming 6-((3-chlorobenzyl)oxy)-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Condensation : Claisen-Schmidt reactions with aromatic aldehydes (e.g., 3-fluorobenzaldehyde) yield α,β-unsaturated ketones (chalcones) .

Example Mechanism (Claisen-Schmidt):

-

Base-mediated deprotonation of the ketone α-hydrogen.

-

Aldol addition with aldehyde.

Ether Cleavage Reactions

The benzyl ether linkage is susceptible to:

-

Acidic Cleavage : HBr/AcOH generates 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one and 3-chlorobenzyl bromide.

-

Hydrogenolytic Cleavage : H₂/Pd-C removes the benzyl group, yielding 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one .

Cycloaddition and Rearrangements

The α,β-unsaturated ketone (if formed via condensation) participates in:

-

Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene) to form six-membered bicyclic structures.

-

Electrophilic Aromatic Substitution : Bromination or nitration at the naphthalenone ring’s activated positions .

Biological Activity-Driven Modifications

Structural analogs demonstrate pharmacological relevance, prompting reactions such as:

-

Sulfonation : Introducing sulfonyl groups at C7 for enhanced solubility .

-

Amination : Piperazine or morpholine substitutions at C6 to improve CNS penetration .

Stability and Degradation Pathways

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have suggested that 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies indicated that this compound could effectively bind to the active site of 5-LOX, suggesting its utility in developing anti-inflammatory medications .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, with an effective concentration (EC50) of approximately 15 µM . The mechanism appears to involve the modulation of cell cycle progression and activation of apoptotic pathways.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Synthesis and Characterization

The synthesis of 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one was achieved through a multi-step process involving the reaction of naphthalene derivatives with chlorobenzyl alcohol under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure of the synthesized compound .

Case Study 2: In Vivo Efficacy

In vivo studies on animal models have assessed the anti-inflammatory effects of this compound. Results indicated a reduction in paw edema in rats treated with varying doses of the compound compared to control groups, supporting its potential as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of DHN Derivatives with Varied Substituents

Key Structural and Functional Differences

- Halogenated Substituents : Chlorine (Cl) and bromine (Br) improve binding affinity and cell permeability through hydrophobic interactions. For example, 7-bromo-DHN derivatives exhibit enhanced activity due to halogen bonding .

- Methoxy Groups : Methoxy substituents (e.g., at 7-position) increase solubility but may reduce metabolic stability compared to halogens .

- Natural Derivatives : 6-Hydroxy-DHN from fungi lacks synthetic modifications, limiting its pharmacological optimization .

Toxicity and Selectivity

- The target compound’s 3-chlorobenzyloxy group balances low toxicity and efficacy, as seen in related DHN derivatives .

- Pyrazole-containing DHN analogs (e.g., compound 8a) demonstrate high selectivity for cancer cells but require further neuroinflammatory profiling .

Anti-Neuroinflammatory Potential

DHN derivatives inhibit NF-κB signaling , reducing pro-inflammatory cytokines in microglia. While 6m () is the most potent in its series, the 3-chlorobenzyloxy analog’s activity remains under investigation .

Anticancer Activity

Pyrazole-DHN hybrids exhibit nanomolar cytotoxicity against breast cancer cells, highlighting the scaffold’s versatility .

Structural Insights

X-ray studies reveal that substituents influence dihedral angles and conformations . For example, 7-bromo-DHN adopts a chair conformation, optimizing protein binding .

Biological Activity

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 1304340-11-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is CHClO, and it has a molecular weight of approximately 286.75 g/mol. The compound's structure features a naphthalene backbone substituted with a chlorobenzyl ether group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1304340-11-1 |

| Molecular Formula | CHClO |

| Molecular Weight | 286.75 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have indicated that compounds similar to 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one exhibit significant anticancer properties. Research involving analogs suggests that the chlorobenzyl moiety enhances cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that related compounds can effectively inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro tests have revealed activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Animal models of neurodegeneration have shown that it can reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease. This activity may be attributed to its ability to scavenge free radicals and inhibit neuroinflammatory processes .

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of naphthalene compounds showed significant inhibition of tumor growth in xenograft models, with 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one being one of the most potent analogs tested .

- Antimicrobial Efficacy : Research conducted by Zhang et al. (2023) demonstrated that this compound had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics, indicating its potential as a lead compound in antibiotic development .

- Neuroprotection : In a study on neurodegenerative diseases, treatment with this compound resulted in a significant decrease in neuroinflammation markers in mice subjected to induced oxidative stress, suggesting its potential role in neuroprotection .

Q & A

(Basic) What are the common synthetic routes for preparing 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions (e.g., KOH/MeOH) . Optimization involves:

- Stoichiometry : 1:1.2 molar ratio of aldehyde to ketone.

- Reaction Time : 4–6 hours at room temperature or reflux.

- Purification : Neutralization with HCl precipitates the product, followed by column chromatography (ethyl acetate/hexane) .

Reaction progress is monitored via TLC .

(Basic) Which spectroscopic and crystallographic methods characterize this compound’s structure?

Key methods include:

- NMR Spectroscopy : Confirms substitution patterns and olefinic bond geometry (e.g., E/Z configuration via coupling constants) .

- X-ray Crystallography : Resolves absolute configuration using SHELXL software (space group determination, hydrogen bonding networks) .

- HRMS : Validates molecular formula .

Crystallographic analysis reveals chair conformations in the dihydronaphthalenone ring and dihedral angles between aromatic planes (e.g., 51.7° in analogs) .

(Advanced) How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies may arise from solvation effects or protein flexibility. Strategies include:

MD Simulations : 100+ ns simulations with explicit solvent models to assess binding mode stability .

SAR Expansion : Synthesize derivatives with varied substituents (e.g., halogens at C7, methoxy at C6) to test predictive models .

ITC Experiments : Quantify binding thermodynamics to validate docking-predicted ΔG values .

For example, bromine at C7 improved cell permeability by 40% in analogs, aligning predictions with in vitro IC50 data .

(Basic) What biological assays evaluate its pharmacological potential?

Standard assays include:

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .

- Antimicrobial : Agar diffusion assays against S. aureus and C. albicans .

- Enzyme Inhibition : Fluorescence-based assays for kinases/proteases (e.g., ACE inhibition at 10 μM) .

Dose-response curves (0.1–100 μM) and positive controls (e.g., captopril for ACE) are mandatory .

(Advanced) What strategies achieve enantioselective synthesis of derivatives?

Challenges arise from planar transition states. Solutions include:

- Chiral Catalysts : Rhodium/(R)-DTBM-SEGPHOS systems (99% ee in hydroacylations) .

- Kinetic Resolution : Lipases (e.g., CAL-B) for ester intermediate separation .

- Chiral HPLC : Preparative separation using cellulose-based columns (e.g., Chiralpak IC) .

Rh-catalyzed hydroacylation of analogs achieved 91% yield with 99% ee .

(Basic) How is compound purity validated?

Methods include:

- HPLC : C18 column, 70:30 MeOH/H2O, >95% purity threshold .

- Melting Point : Sharp range (<2°C variation) confirms crystallinity .

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .

(Advanced) How are weak non-covalent interactions (e.g., C–H···π) analyzed in crystal packing?

Approaches include:

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 12% C–H···π contribution) .

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes dimer geometries (e.g., -4.8 kcal/mol for C18–H···O1) .

These interactions enhance melting points by 20–30°C, improving stability .

(Basic) What storage conditions ensure long-term stability?

Store under inert atmosphere (Argon) at -20°C in amber vials. Use silica gel to prevent hydrolysis (≤5% degradation over 12 months) . Solutions in anhydrous DMSO remain stable for 6 months at 4°C .

(Advanced) How do QM/MM simulations elucidate metabolic pathways in cytochrome P450?

Protocol:

Model Building : Embed compound in CYP3A4 active site (PDB 1TQN) .

QM Region : Treat compound and heme with DFT (B3LYP) .

MD Production : 50 ns simulation identifies oxidation sites (e.g., C7 benzylic position) .

Simulations predict epoxide formation at C7–C8 (activation energy 12.3 kcal/mol), guiding metabolite identification .

(Advanced) How are bioactive conformations in solution vs. crystal states reconciled?

Methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.